ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-19(26)23-8-7-13-14(10-23)28-18(15(13)16(21)24)22-17(25)12-5-3-11(9-20)4-6-12/h3-6H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBYFKRJXYHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as protodeboronation. These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways. This process could potentially affect various downstream effects, such as the regulation of enzyme activity or the modulation of receptor signaling.
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, such as being absorbed in the gastrointestinal tract, being distributed throughout the body, being metabolized by various enzymes, and being excreted in the urine or feces.
Result of Action
It is known that similar compounds can have various effects, such as inhibiting enzyme activity, modulating receptor signaling, or inducing cellular apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
Chemical Structure and Properties
Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a complex molecular structure characterized by a thieno[2,3-c]pyridine core with various functional groups. Its molecular formula is with a molecular weight of 413.44 g/mol.
Structural Formula
Anticancer Properties
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit promising anticancer activity. Research published in PubMed highlights the synthesis of various derivatives and their evaluation against different cancer cell lines. This compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II , an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Data Summary Table
Case Study 1: Synthesis and Evaluation
A comprehensive study conducted by researchers synthesized several thieno[2,3-c]pyridine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking studies to predict their interactions with target proteins involved in cancer progression .
Case Study 2: Pharmacokinetic Profile
Another study focused on the pharmacokinetic profile of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated favorable absorption properties and low toxicity profiles in preliminary assessments, suggesting potential for further development as a therapeutic agent .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 414.48 g/mol
Structural Features
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as carbamoyl and cyanobenzamido enhances its pharmacological properties.
Organic Synthesis
Ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, facilitating advancements in synthetic chemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups.
Antimicrobial Activity
The thienopyridine framework of this compound has also been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Volume of distribution | 1.5 L/kg |
| Clearance | 0.8 L/h/kg |
Studies suggest that it has favorable absorption characteristics with moderate bioavailability. The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes.
Medicinal Applications
Due to its unique structural features, this compound has potential medicinal applications, particularly in drug development. It may interact with specific biological targets, leading to the creation of novel treatments for various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodology : The compound can be synthesized via a multi-step condensation approach. A general procedure involves reacting malononitrile with a piperidine-derived ester (e.g., ethyl 4-oxopiperidine-1-carboxylate) in ethanol under reflux, followed by crystallization with ethyl ether for purification. Modifications to the ester group (e.g., methyl vs. ethyl) influence reaction yields and purity. For example, ethyl ester derivatives achieve ~87% yield after crystallization .
- Key Parameters : Solvent choice (ethanol), temperature (70–80°C), and purification via crystallization are critical. NMR (δ: 1.29 ppm for ethyl protons) and mass spectrometry ([M+1]+ = 252.3) confirm structural integrity .
Q. How can researchers characterize the compound’s purity and structural identity?
- Methodology : Use a combination of 1H-NMR, mass spectrometry (ESI), and melting point analysis. For instance, the ethyl ester derivative shows distinct peaks in CDCl3 at δ 1.29 (triplet, ethyl CH3) and δ 4.21 (quartet, ethyl CH2), with a melting point of 171–174°C . High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX programs) can resolve ambiguities in complex cases .
Q. What preliminary biological assays are suitable for evaluating its antitubulin activity?
- Methodology : Use in vitro tubulin polymerization assays at µM concentrations, as demonstrated with structurally related compounds like 4SC-206. Compare inhibitory effects against taxane-resistant cell lines (e.g., IC50 values in nM range) to assess potency and resistance mechanisms .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology : Employ SHELXL for small-molecule refinement. For example, SHELX programs are widely used for high-resolution data, even for macromolecules with twinned crystals. Ensure proper data collection (e.g., using synchrotron radiation) and validate via R-factor analysis (<5% for high quality) .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining antitubulin activity?
- Methodology : Modify substituents on the thienopyridine core. For example:
- Replace the ethyl ester with tert-butyl (Boc-protected) groups to enhance metabolic stability .
- Introduce polar groups (e.g., carbamoyl) to improve solubility without compromising tubulin binding .
- Validate via in vivo studies using rodent models and LC-MS/MS for bioavailability assessment.
Q. How can researchers address contradictory data in biological activity across similar analogs?
- Methodology : Perform systematic SAR (Structure-Activity Relationship) studies. Compare analogs like methyl vs. ethyl esters (e.g., 4a vs. 4b in ) to isolate electronic or steric effects. Use molecular docking (e.g., Autodock Vina) to predict binding modes to β-tubulin and validate via mutagenesis .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology : Follow COSHH regulations (UK) and SDS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .
- Store in tightly sealed containers under dry, ventilated conditions to prevent degradation .
- For spills, vacuum or sweep into sealed containers; avoid dust generation .
Analytical Challenges
Q. How can researchers resolve spectral overlaps in NMR for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
